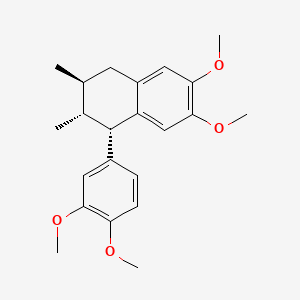

Naphthalene,1-(3,4-dimethoxyphenyl)-1,2,3,4- tetrahydro-6,7-dimethoxy-2,3-dimethyl-,(1S,2R,3S)-

Description

The compound Naphthalene,1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2,3-dimethyl-,(1S,2R,3S)- (CAS: 521-54-0), also known as Galbulin, is a polycyclic aromatic hydrocarbon derivative with a complex stereochemical configuration. Its structure features a tetrahydro-naphthalene backbone substituted with multiple methoxy and methyl groups, including a 3,4-dimethoxyphenyl moiety. Key properties include:

Properties

IUPAC Name |

(1S,2R,3S)-1-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28O4/c1-13-9-16-11-20(25-5)21(26-6)12-17(16)22(14(13)2)15-7-8-18(23-3)19(10-15)24-4/h7-8,10-14,22H,9H2,1-6H3/t13-,14+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYBOVISLCPAJFV-VVYDWRJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC(=C(C=C2C(C1C)C3=CC(=C(C=C3)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC2=CC(=C(C=C2[C@@H]([C@@H]1C)C3=CC(=C(C=C3)OC)OC)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80966458 | |

| Record name | 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80966458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

521-55-1 | |

| Record name | Isogalbulin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000521551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3,4-Dimethoxyphenyl)-6,7-dimethoxy-2,3-dimethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80966458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Naphthalene,1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2,3-dimethyl-,(1S,2R,3S)-” typically involves multi-step organic reactions. The starting materials often include naphthalene derivatives and methoxy-substituted phenyl compounds. Key steps may involve:

Friedel-Crafts Alkylation: Introduction of the methoxyphenyl group to the naphthalene core.

Hydrogenation: Reduction of the naphthalene ring to form the tetrahydronaphthalene structure.

Methylation: Introduction of methyl groups at specific positions on the naphthalene ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts, solvents, and temperature control are critical factors in the industrial synthesis process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.

Reduction: Reduction reactions can further hydrogenate the compound or reduce any oxidized functional groups.

Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups to the compound.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Chemical Applications

Organic Synthesis

The compound serves as a crucial building block in organic synthesis. Its complex structure allows for the creation of more intricate molecules through various chemical reactions. For instance:

- Friedel-Crafts Alkylation : This reaction introduces the methoxyphenyl group into the naphthalene core.

- Hydrogenation : This process reduces the naphthalene ring to yield the tetrahydronaphthalene structure.

- Methylation : Specific methyl groups can be introduced at designated positions on the naphthalene ring.

These synthetic routes are vital for producing pharmaceuticals and agrochemicals that require complex molecular architectures.

Biological Applications

Biological Probes and Ligands

In biological research, this compound may function as a probe or ligand in studies focused on enzyme interactions or receptor binding. Its structural features can enhance binding affinity and specificity towards biological targets. For example:

- Enzyme Interaction Studies : The compound can be used to investigate how enzymes interact with substrates or inhibitors.

- Receptor Binding Studies : It may also serve as a model compound to study receptor-ligand interactions in drug discovery processes.

Medicinal Applications

Therapeutic Potential

Research indicates that derivatives of naphthalene compounds exhibit various therapeutic properties. Specifically:

- Anti-inflammatory Activity : Some studies suggest that naphthalene derivatives can act as anti-inflammatory agents. For instance, research has shown that certain naphthalene derivatives can inhibit inflammatory pathways in cellular models .

- Hypolipidemic Agents : The compound has been explored for its potential use as a hypolipidemic agent—substances that lower lipid levels in the blood .

Industrial Applications

Production of Specialty Chemicals

In industrial settings, this compound is utilized in the production of dyes and pigments. Its unique structure allows it to participate in reactions that yield vibrant colors used in various applications such as textiles and coatings.

Case Study 1: Synthesis of Naphthalene Derivatives

A study published in Molecules detailed the synthesis of new naphthalene derivatives with potential biological activity. The research highlighted the versatility of naphthalene derivatives in creating compounds with desired pharmacological properties .

Case Study 2: Therapeutic Applications

Another significant study explored the therapeutic applications of naphthalene derivatives as anti-inflammatory agents. The findings indicated that these compounds could effectively inhibit specific inflammatory markers in vitro .

Mechanism of Action

The mechanism of action of “Naphthalene,1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2,3-dimethyl-,(1S,2R,3S)-” depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted Naphthalene Derivatives

- Structural and Functional Differences: Methoxy vs. Methyl Groups: Galbulin’s methoxy groups increase polarity compared to 1,3-dimethylnaphthalene, which lacks oxygenated substituents.

Tetrahydro-Naphthalene Derivatives

- Pharmacopeial Derivatives : Compounds such as 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid and its derivatives (e.g., carboxamide, nitrile) share the tetrahydro core but lack methoxy substituents. These are used in sterility tests and pH-sensitive formulations, highlighting the role of functional groups in pharmaceutical applications .

- Reactivity : Galbulin’s methoxy groups may hinder enzymatic degradation compared to hydroxylated analogs (e.g., CAS 548-29-8), which are more susceptible to oxidative metabolism .

Environmental and Metabolic Behavior

- Biodegradation: Unlike non-substituted naphthalene (degraded via dioxygenase pathways in Pseudomonas spp.), Galbulin’s methoxy and methyl groups likely slow microbial degradation, analogous to chlorinated naphthalenes (e.g., 1,4-DCN) .

- Toxicity Profile : While methylnaphthalenes (e.g., 1-methylnaphthalene) are associated with respiratory toxicity, Galbulin’s methoxy groups may reduce volatility and acute exposure risks, though long-term ecotoxicological data are lacking .

Research Findings and Implications

- Catalytic Interactions : In gasification studies, naphthalene conversion efficiency varies with catalysts (e.g., P1 dolomite achieves ~52% conversion), suggesting that Galbulin’s bulkier structure may require tailored catalysts for decomposition .

- Thermophysical Applications : Naphthalene (C₁₀H₈) is used in boundary layer studies due to its sublimation properties. Galbulin’s higher molecular weight and stability could offer advantages in high-temperature coatings, though its complex structure may limit sublimation efficiency .

Biological Activity

Naphthalene derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Naphthalene, 1-(3,4-dimethoxyphenyl)-1,2,3,4-tetrahydro-6,7-dimethoxy-2,3-dimethyl-,(1S,2R,3S)- is a notable example that has been explored for its pharmacological properties.

- Molecular Formula : C18H20O2

- Molecular Weight : 268.36 g/mol

- CAS Registry Number : 78238-96-7

- InChIKey : FGDQEYUQGDOCRY-UHFFFAOYSA-N

Cardioprotective Effects

Recent studies have highlighted the cardioprotective effects of various naphthalene derivatives. Specifically, one study demonstrated that a naphthalene derivative significantly reduced infarct size in isolated rat hearts subjected to ischemia-reperfusion injury. This effect was attributed to the compound's ability to modulate calcium levels and improve perfusion pressure.

Table 1: Effects of Naphthalene Derivative on Ischemia-Reperfusion Injury

| Parameter | Control (Vehicle) | Naphthalene Derivative (0.001 nM) |

|---|---|---|

| Infarct Size (%) | 45 ± 5 | 25 ± 4 (p = 0.05) |

| Perfusion Pressure (mmHg) | 60 ± 5 | 80 ± 6 (p = 0.05) |

| Coronary Resistance (mmHg) | 30 ± 3 | 50 ± 4 (p = 0.05) |

These findings suggest that the compound enhances myocardial protection during ischemic events by improving hemodynamic parameters and reducing cellular damage.

Anticancer Properties

In addition to cardioprotective effects, naphthalene derivatives have shown promise in anticancer research. A series of naphthalene-chalcone derivatives were synthesized and evaluated for their anticancer activity against various cell lines. One notable derivative exhibited potent inhibition of cancer cell proliferation and induced apoptosis through caspase activation pathways.

Table 2: Anticancer Activity of Naphthalene-Chalcone Derivatives

| Compound ID | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound 2j | 5.0 | Caspase-3 activation |

| Compound 2b | 10.0 | VEGFR-2 inhibition |

| Compound 2f | 15.0 | Induction of oxidative stress |

The interaction of these compounds with key molecular targets such as VEGFR-2 suggests potential for therapeutic applications in cancer treatment.

Mechanistic Insights

The biological activities of naphthalene derivatives can be attributed to their ability to interact with various biological targets:

- Calcium Signaling : The naphthalene derivative increases intracellular calcium levels, which is crucial for cardiac contractility and signaling pathways involved in cell survival during ischemic conditions .

- Receptor Modulation : Studies indicated that the compound does not inhibit adrenergic receptor activity despite its effects on left ventricular pressure (LVP), suggesting alternative pathways may be involved in its cardioprotective effects .

Study on Ischemia-Reperfusion Injury

In a controlled experiment involving isolated rat hearts, the administration of the naphthalene derivative prior to ischemia resulted in a significant reduction in infarct size and improvement in functional recovery post-reperfusion. The study utilized various doses to establish a dose-response relationship and confirmed statistical significance at p < 0.05 .

Anticancer Evaluation

A recent study synthesized several naphthalene derivatives and assessed their anticancer properties through in vitro assays. The most potent compound was identified through molecular docking studies that revealed strong binding affinity to VEGFR-2 and interaction with apoptotic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.